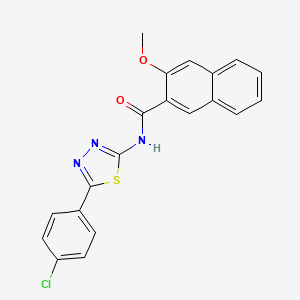

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are abundantly present in nature and have made significant contributions to medicinal chemistry . The compound also contains a chlorophenyl group and a methoxy-naphthamide group.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or cyclization processes .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by X-ray crystallography, which can provide detailed information about the arrangement of atoms within the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined through a combination of experimental techniques and computational methods .Scientific Research Applications

Corrosion Inhibition

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide and its derivatives have been studied for their role as corrosion inhibitors. For instance, quinoxaline derivatives have shown significant efficacy in preventing corrosion of mild steel in acidic environments. Investigations utilizing potentiodynamic polarization and electrochemical impedance spectroscopy have revealed their potential as mixed-type inhibitors, combining anodic and cathodic inhibition mechanisms. This property is crucial in industrial applications where corrosion resistance is imperative (Saraswat & Yadav, 2020).

Antiviral Activity

This compound's derivatives also exhibit antiviral properties. The synthesis of various sulfonamide derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole has led to compounds showing anti-tobacco mosaic virus activity. These findings are particularly relevant in the field of plant pathology and virology, where controlling viral infections in crops is a significant challenge (Chen et al., 2010).

Semiconducting Properties

Naphthodithiophene diimide (NDTI)-based semiconducting polymers, which include derivatives of this compound, have shown promise in electronic applications. These polymers exhibit varying electronic properties based on their comonomer units, making them suitable for use in field-effect transistors and other electronic devices. The ability to tailor these properties is crucial for the development of advanced electronic materials (Nakano, Osaka, & Takimiya, 2015).

Dyeing Performance

Derivatives of thiadiazole, which include the compound , have been used in the synthesis of dyes. Their application in dyeing nylon fabric demonstrates their potential in the textile industry, offering alternatives to conventional dyes (Malik, Patel, Tailor, & Patel, 2018).

Anti-Inflammatory Properties

In pharmacology, certain bis-heterocyclic derivatives related to this compound have demonstrated anti-inflammatory and analgesic properties. This suggests its potential application in developing new therapeutic agents for treating inflammation and pain (Kumar & Panwar, 2015).

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets.

Mode of Action

The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound might interact with its targets through similar mechanisms.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.

Result of Action

Similar compounds have shown potent activities against various pathogens . This suggests that the compound may have similar effects.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O2S/c1-26-17-11-14-5-3-2-4-13(14)10-16(17)18(25)22-20-24-23-19(27-20)12-6-8-15(21)9-7-12/h2-11H,1H3,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQDCXVNGHFZOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (3S,4S)-3-hydroxy-4-[methyl(prop-2-enoyl)amino]-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B2891199.png)

![4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol](/img/structure/B2891200.png)

![N-[3-(diethylamino)propyl]-6-nitro-2-oxochromene-3-carboxamide](/img/structure/B2891202.png)

![2-Ethyl-5-((2-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2891203.png)

![(5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2891204.png)

![4-benzoyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2891206.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2891208.png)